REACTION_CXSMILES
|
C(O[C:4]([C:6]1[N:7]=[C:8]([N:15]2[CH2:20][CH2:19][CH2:18][CH2:17][S:16]2(=[O:22])=[O:21])[N:9]([CH3:14])[C:10](=[O:13])[C:11]=1[OH:12])=[O:5])C.[F:23][C:24]1[CH:31]=[CH:30][C:27]([CH2:28][NH2:29])=[CH:26][CH:25]=1.C(O)C>CN(C)C=O>[F:23][C:24]1[CH:31]=[CH:30][C:27]([CH2:28][NH:29][C:4]([C:6]2[N:7]=[C:8]([N:15]3[CH2:20][CH2:19][CH2:18][CH2:17][S:16]3(=[O:21])=[O:22])[N:9]([CH3:14])[C:10](=[O:13])[C:11]=2[OH:12])=[O:5])=[CH:26][CH:25]=1
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Name
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2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid ethyl ester
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Quantity
|
1 g
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Type
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reactant
|
Smiles
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C(C)OC(=O)C=1N=C(N(C(C1O)=O)C)N1S(CCCC1)(=O)=O
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Name
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|
Quantity
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1.31 g
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Type
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reactant
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Smiles
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FC1=CC=C(CN)C=C1
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Name
|
|
Quantity
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40 mL
|
Type
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reactant
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Smiles
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C(C)O
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Name
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|
Quantity
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10 mL
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Type
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solvent
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Smiles
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CN(C=O)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
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TEMPERATURE
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Details
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under reflux for 10 h
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Duration
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10 h
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Type
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CUSTOM
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Details
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The solvent was then evaporated in vacuo
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Type
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ADDITION
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Details
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the residue was diluted with dichloromethane (500 ml)
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Type
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WASH
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Details
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The organic phase was washed with 5% aqueous acetic acid, brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
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CUSTOM
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Details
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Evaporation of the solvent and recrystallization of the white solid
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Type
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CUSTOM
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Details
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obtained from dichloromethane and ethanol
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CNC(=O)C=1N=C(N(C(C1O)=O)C)N1S(CCCC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.04 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |